Clinical Efficacy in Psoriasis: Betamethasone Benzoate 0.025% Gel vs. Betamethasone Valerate 0.1% Cream
In a double-blind clinical trial of 121 patients, betamethasone benzoate 0.025% gel demonstrated numerically superior excellent response rates in the psoriasis subgroup compared to betamethasone valerate 0.1% cream. Notably, this observed difference occurred despite betamethasone benzoate being formulated at one-quarter the concentration (0.025% vs 0.1%) of the valerate comparator [1].
| Evidence Dimension | Excellent clinical response rate in psoriasis patients |
|---|---|
| Target Compound Data | 14 of 16 patients (87.5%) showed excellent results |
| Comparator Or Baseline | Betamethasone valerate 0.1% cream: 6 of 14 patients (42.9%) showed excellent results |
| Quantified Difference | 44.6 percentage-point absolute difference; 2.04-fold higher response rate; betamethasone benzoate at 0.025% concentration vs. comparator at 0.1% concentration |
| Conditions | Double-blind clinical trial; 121 total patients; psoriasis subgroup analysis; 0.025% betamethasone benzoate gel versus 0.1% betamethasone valerate cream |
Why This Matters
This head-to-head evidence demonstrates that betamethasone benzoate achieves numerically greater efficacy at one-quarter the concentration of betamethasone valerate, supporting product selection where clinical efficacy in psoriasis is the primary procurement consideration.
- [1] Parish LC, Witkowski JA, Miller RE, et al. A comparison of betamethasone benzoate gel and betamethasone valerate cream. Cutis. 1976 May;17(5):972, 984. PMID: 138557. View Source
